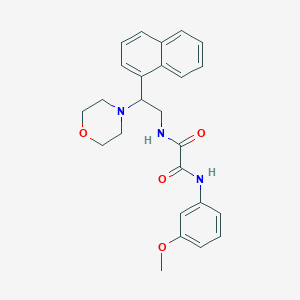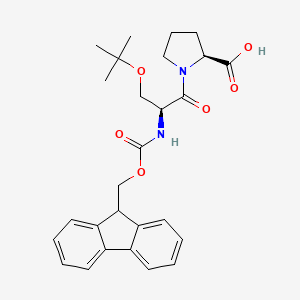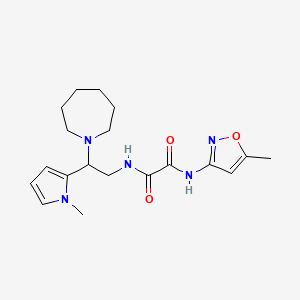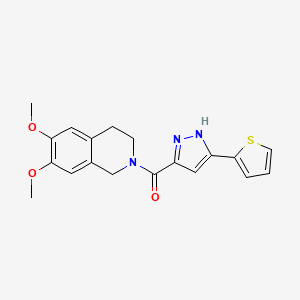
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a hybrid molecule featuring structural motifs from isoquinoline, pyrazole, and thiophene. This unique combination of heterocyclic structures endows the compound with potential biological and chemical properties, making it a valuable subject for scientific investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone typically begins with the formation of its core structures:
Isoquinoline Derivative: : Synthesis starts with an isoquinoline precursor, often through a Pictet-Spengler reaction involving a substituted phenethylamine and an aldehyde under acidic conditions.
Pyrazole Formation: : The pyrazole ring can be synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Coupling and Functional Group Incorporation: : The thiophene moiety is then introduced via a coupling reaction, such as a Suzuki or Stille coupling, which uses palladium catalysts under inert conditions. Final steps involve functional group modifications to incorporate the methanone group, usually through oxidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production would likely involve optimizing reaction conditions to improve yield and reduce costs. Continuous flow chemistry and catalytic processes could be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its methanone group, potentially forming carboxylic acid derivatives.
Reduction: : The isoquinoline and pyrazole rings can be targets for reduction, potentially altering their electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Employing reagents such as lithium aluminum hydride or hydrogenation over palladium.
Substitution: : Utilizing reagents like bromine for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Carboxylic acids, aldehydes, or ketones depending on the degree of oxidation.
Reduction: : Alcohols or amines, depending on the functional groups reduced.
Substitution: : Various substituted derivatives, depending on the functional groups introduced.
科学的研究の応用
Chemistry
Catalysis: : The compound can serve as a ligand in coordination chemistry, potentially influencing catalytic activity.
Material Science: : Its structural motifs can be explored for designing new organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for certain enzymes, offering pathways for drug development.
Antimicrobial Activity: : Its heterocyclic structure might exhibit antibacterial or antifungal properties.
Medicine
Drug Development: : As a lead compound for developing new therapeutics targeting specific biological pathways.
Industry
Dyes and Pigments:
Organic Electronics: : Could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Specific enzymes or receptors that the compound binds to or inhibits.
Pathways Involved: : Inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of microbial cell walls.
類似化合物との比較
Unique Features
Combines isoquinoline, pyrazole, and thiophene rings, offering a unique set of electronic and steric properties.
Methanone group provides additional reactive sites for functionalization.
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(5-(phenyl)-1H-pyrazol-3-yl)methanone: : Similar, but with a phenyl ring instead of a thiophene ring.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(3-(thiophen-2-yl)-1H-indol-5-yl)methanone: : Incorporates an indole ring, modifying its biological activity.
Feel free to dive deeper into any of these sections. This compound holds plenty of scientific curiosity!
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-12-5-6-22(11-13(12)9-17(16)25-2)19(23)15-10-14(20-21-15)18-4-3-7-26-18/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYEUZLJVTPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
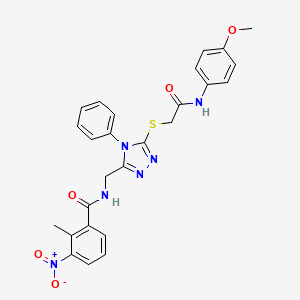
![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
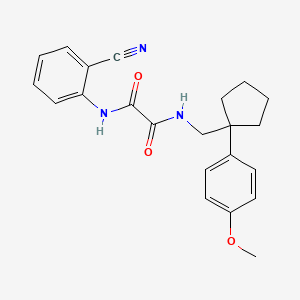
![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2461943.png)
![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)
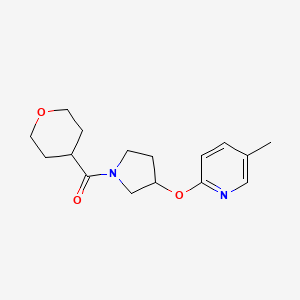
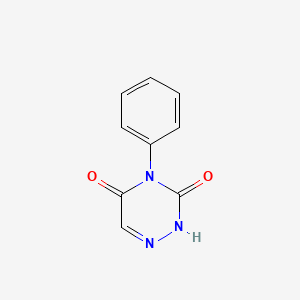
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)

